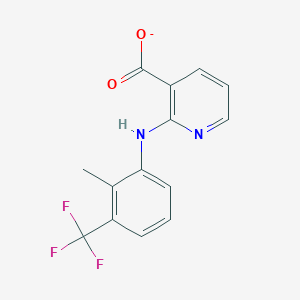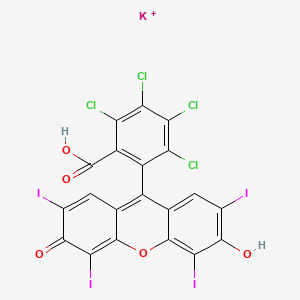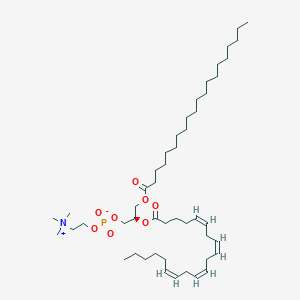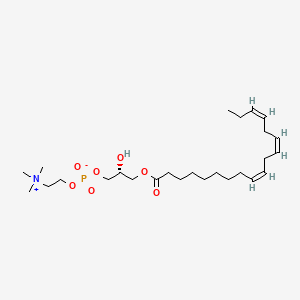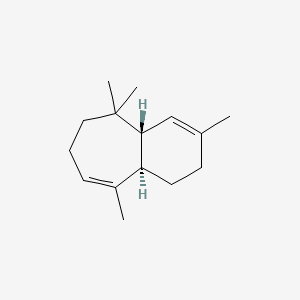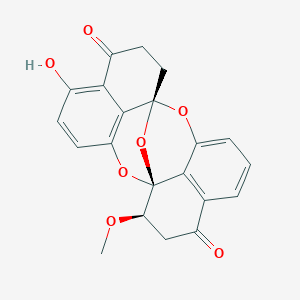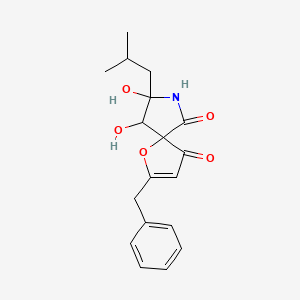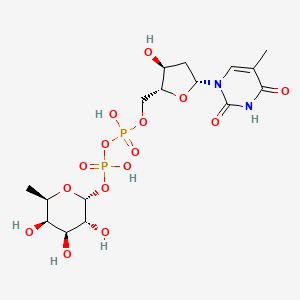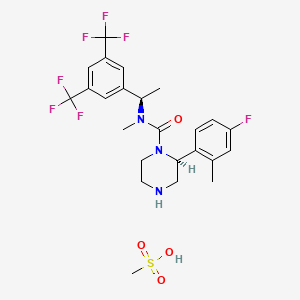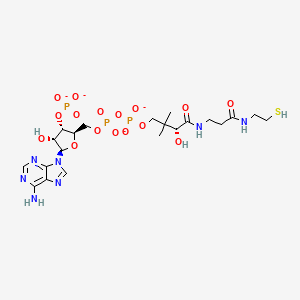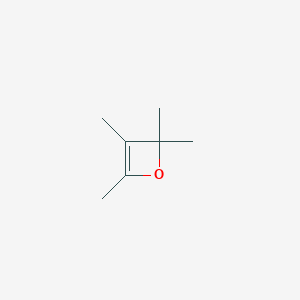
Crocetin(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crocetin(2-) is a dicarboxylic acid dianion resulting from the removal of a proton from both of the carboxy groups of crocetin. The major species at pH 7.3. It is a conjugate base of a crocetin.
Scientific Research Applications
Phytotherapeutic Potential
Crocetin(2-) and its derivatives from Crocus sativus L. (Saffron) have a wide range of therapeutic applications. They are primarily recognized for their potential in treating conditions such as depression, neurodegenerative diseases, diabetes mellitus, atherosclerosis, cancer, and sexual dysfunction. The bioactive constituents of saffron, including crocin and crocetin, are known for their multifaceted biological activities and are considered potential drugs for these conditions. However, further research is needed to solidify their use in clinical practice (Leone et al., 2018).
Pharmacological Benefits
Crocetin exhibits a broad spectrum of pharmacological benefits, particularly due to its significant antioxidant properties. It has been utilized as an antifungal, antimicrobial, and antiallergic agent. Moreover, its potential as an anti-tumor agent in animal models and cell culture systems is notable. There's a focus on its multifaceted pharmacological activities for the treatment of various chronic diseases such as cancer, diabetes, Parkinson’s, and Alzheimer’s disease. Further research, particularly to increase its bioavailability using novel drug delivery methods, is anticipated to enhance its prominence in therapy for chronic human diseases (Kumar & Gupta, 2019).
Neuroprotective and Antioxidant Effects
Crocetin and its related active constituents have shown protective effects against cerebral ischemia and ischemic stroke. They exhibit a variety of bioactivities including neuroprotection, anti-neuroinflammation, antioxidant, and cardiovascular protection. There is evidence supporting their use as a treatment for ischemic stroke, although more clinical studies are needed to confirm their efficacy and safety in these settings (Shahbaz et al., 2022).
Anti-inflammatory, Antioxidant, and Immunomodulatory Effects
The medicinal effects of Crocus sativus L. are linked to its major constituents like crocins, crocetin, and safranal. These components are considered effective treatments for neurodegenerative disorders, coronary artery diseases, asthma, bronchitis, colds, fever, diabetes, and more. Their medicinal properties are mediated by antioxidant, inflammatory, and immunomodulatory effects. Crocus sativus enhances antioxidant capacity, acts as a free radical scavenger, and modulates inflammatory mediators and immunity responses (Boskabady & Farkhondeh, 2016).
properties
Product Name |
Crocetin(2-) |
|---|---|
Molecular Formula |
C20H22O4-2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate |
InChI |
InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24)/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+ |
InChI Key |
PANKHBYNKQNAHN-MQQNZMFNSA-L |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



